![molecular formula C17H15NO5 B2866462 Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate CAS No. 887357-29-1](/img/structure/B2866462.png)
Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate
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Description
“Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate” is a research chemical . It contains a total of 42 bonds, including 25 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 aliphatic secondary amide, 1 aromatic aldehyde, and 1 aromatic ether .
Molecular Structure Analysis
The molecular structure of “Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate” is quite complex. It includes multiple types of bonds and functional groups, such as aromatic bonds, double bonds, an aromatic ester, an aliphatic secondary amide, an aromatic aldehyde, and an aromatic ether .Scientific Research Applications
- Medicinal chemists investigate its potential as a building block for designing novel drugs. Its unique structure may contribute to drug candidates with specific pharmacological activities .
Organic Synthesis and Medicinal Chemistry
Antifungal Properties
properties
IUPAC Name |
methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-17(21)13-5-7-14(8-6-13)18-16(20)11-23-15-4-2-3-12(9-15)10-19/h2-10H,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNSSDDOYCPZEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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